molecular formula C11H16N4O2 B015781 1,3-Dipropylxanthine CAS No. 31542-62-8

1,3-Dipropylxanthine

Cat. No.: B015781
CAS No.: 31542-62-8
M. Wt: 236.27 g/mol
InChI Key: MJVIGUCNSRXAFO-UHFFFAOYSA-N
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Description

1,3-Dipropylxanthine: is a xanthine derivative with the molecular formula C11H16N4O2 . It is a purine-based compound that has been studied for its pharmacological properties, particularly as an antagonist of adenosine receptors. This compound is structurally related to caffeine and theophylline, which are well-known stimulants found in coffee and tea.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipropylxanthine can be synthesized through various methods. One common approach involves the alkylation of xanthine derivatives. For instance, the reaction of xanthine with propyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the purine ring system.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine oxides, while substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

1,3-Dipropylxanthine has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.

    Biology: It serves as a tool to investigate the role of adenosine receptors in biological systems.

    Medicine: This compound has potential therapeutic applications due to its ability to antagonize adenosine receptors, which are involved in various physiological processes.

    Industry: It is used in the development of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

1,3-Dipropylxanthine exerts its effects primarily by antagonizing adenosine receptors, particularly the A1 and A2A subtypes. By blocking these receptors, it inhibits the action of adenosine, a neurotransmitter that plays a role in promoting sleep and relaxation. This antagonistic action leads to increased alertness and wakefulness, similar to the effects of caffeine.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 1,3-Dipropylxanthine is unique in its specific substitution pattern, which confers distinct pharmacological properties compared to its analogs. Its selective antagonism of adenosine receptors makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVIGUCNSRXAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185447
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31542-62-8
Record name 1,3-Dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPROPYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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